molecular formula C18H23N3OS B3020816 N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide CAS No. 476459-29-7

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide

Cat. No. B3020816
M. Wt: 329.46
InChI Key: VODFXMVJXIEHHW-UHFFFAOYSA-N
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Description

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide is a compound that can be inferred to have a complex molecular structure with potential biological activity. Although the specific compound is not directly studied in the provided papers, similar compounds with tert-butyl groups and pyrazole moieties have been synthesized and evaluated for various biological activities, suggesting that the compound may also possess interesting chemical and biological properties worth investigating.

Synthesis Analysis

The synthesis of related compounds involves the use of starting materials that are often of interest in drug chemistry. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides utilizes 4-aminophenazone, indicating that similar synthetic routes could potentially be applied to the compound . Additionally, the synthesis of N-tert-butyl-4-(4-substituted phenyl)-2-((substituted-2-oxo-2H-chromen-4-yl)methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide hybrids under microwave-irradiation suggests that modern, efficient synthetic techniques could be employed for the synthesis of N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide .

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been investigated using computational methods such as Gaussian09 software. These studies include vibrational frequency analysis and potential energy distribution, which are crucial for understanding the stability and reactivity of the molecule . The HOMO and LUMO analysis, as well as NBO analysis, provide insights into the electron distribution and charge transfer within the molecule, which are essential for predicting the reactivity of N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide .

Chemical Reactions Analysis

While the specific chemical reactions of N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide are not detailed in the provided papers, the biological evaluation of similar compounds indicates that they can interact with biological targets such as enzymes. For example, benzamide derivatives have been shown to inhibit alkaline phosphatases and ecto-5'-nucleotidases, suggesting that the compound may also undergo biologically relevant chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized by elemental analysis and spectroscopic studies. These properties are influenced by the molecular structure, particularly the presence of functional groups and the overall electron delocalization within the molecule. The high first hyperpolarizability of a similar compound suggests nonlinearity, which could be an important property of N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide as well . The antibacterial and anti-inflammatory activities of synthesized compounds also provide a basis for the potential applications of the compound .

Future Directions

Future research could explore the potential applications of this compound, particularly in the field of medicinal chemistry given the biological activity of similar structures .

properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-18(2,3)21-17(14-11-23-12-15(14)20-21)19-16(22)10-9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODFXMVJXIEHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide

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